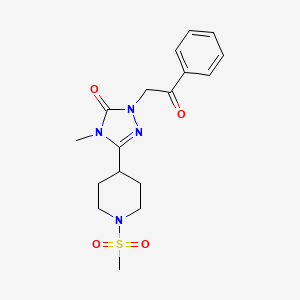
3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-(2-oxo-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-(2-oxo-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-(2-oxo-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C14H21N3O3S
- Molecular Weight : 311.4 g/mol
- IUPAC Name : 6-cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
The primary target of this compound is the Serine/threonine-protein kinase ATR , which plays a crucial role in DNA damage response and cell cycle regulation. The mechanism of action involves the inhibition of ATR, leading to increased DNA damage and subsequent cell death in cancer cells. This property suggests its potential use in cancer therapy, particularly in tumors with defective DNA repair mechanisms.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity due to its ability to induce apoptosis in various cancer cell lines. The inhibition of ATR leads to:
- Increased sensitivity to DNA-damaging agents.
- Disruption of the cell cycle, particularly at the G2/M checkpoint.
In vitro studies have demonstrated that treatment with this compound results in reduced cell viability and increased apoptosis in cancer cells compared to control groups.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the effectiveness of the compound against breast cancer cell lines (MCF7 and MDA-MB-231). The results showed a dose-dependent reduction in cell proliferation and an increase in apoptotic markers after 24 hours of treatment.
- Mechanistic Insights : Another study provided insights into the biochemical pathways affected by this compound. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, indicating a shift towards apoptosis in treated cells .
- Synergistic Effects : Research also explored the synergistic effects when combined with other chemotherapeutic agents. The combination treatment enhanced efficacy and reduced effective doses needed for therapeutic outcomes .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-2-phenacyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-19-16(14-8-10-20(11-9-14)26(2,24)25)18-21(17(19)23)12-15(22)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYPATAOMZCVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)C2=CC=CC=C2)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














